molecular formula C20H20ClN3 B12901220 N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675132-98-6

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B12901220
CAS No.: 675132-98-6
M. Wt: 337.8 g/mol
InChI Key: VULJUBMONLMHMI-UHFFFAOYSA-N
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Description

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675132-98-6) is a chemical compound with the molecular formula C20H20ClN3 and a molecular weight of 337.85 g/mol . This synthetically derived small molecule features a distinct structure combining an isoquinoline group, a pyrrolidine ring, and a 2-chlorobenzyl moiety. This specific architecture suggests potential for interaction with central nervous system (CNS) targets, particularly G-protein-coupled receptors (GPCRs) . Compounds with pyrrolidine and isoquinoline scaffolds are of significant interest in medicinal chemistry research, particularly in the context of neurodegenerative and psychiatric disorders . For instance, structurally related analogs have been investigated as potent antagonists for receptors like the 5-HT6R (serotonin receptor 6) and D3R (dopamine D3 receptor) . The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with conditions such as Alzheimer's disease, and its antagonists have been shown to enhance cholinergic and glutamatergic neurotransmission . The presence of a basic amine group in the pyrrolidine ring is a common feature in many aminergic receptor ligands, as it can facilitate the formation of a critical salt bridge interaction with a conserved aspartate residue in the receptor's binding site . Researchers can leverage this compound as a chemical tool or a building block for probing these complex biological pathways, developing new receptor ligands, and exploring structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

675132-98-6

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20ClN3/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14H2

InChI Key

VULJUBMONLMHMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

One of the most effective and widely used methods for synthesizing this compound class is the Buchwald-Hartwig arylamination , which couples an amine with an aryl halide under palladium catalysis. This method is particularly suited for forming the C–N bond between the pyrrolidine nitrogen and the chlorobenzyl aryl group.

  • Starting materials: Isoquinolin-5-amine derivatives and 2-chlorobenzyl halides.
  • Catalyst system: Pd2(dba)3 (palladium tris(dibenzylideneacetone)) with bidentate phosphine ligands such as dppe.
  • Base: Sodium tert-butoxide (NaOt-Bu) or similar strong bases.
  • Solvent: Toluene or other aprotic solvents.
  • Temperature: Typically around 100 °C.
  • Outcome: High yields with good regio- and stereoselectivity.

This method allows for the selective N-arylation of the pyrrolidine nitrogen, preserving the isoquinoline amine functionality.

Stereoselective Synthesis of Pyrrolidine Ring

The stereochemistry of the pyrrolidine ring is critical for biological activity. Recent advances have demonstrated palladium-catalyzed carboamination reactions of protected γ-amino alkenes with aryl halides to access disubstituted pyrrolidines with high diastereoselectivity.

The stereochemical outcome is rationalized by transition state models where substituents adopt pseudoaxial or pseudoequatorial positions to minimize steric strain.

Summary of Reaction Conditions and Yields

Step Reaction Type Key Reagents/Catalysts Conditions Yield (%) Notes
1 Buchwald-Hartwig Amination Pd2(dba)3, dppe, NaOt-Bu, toluene 100 °C, 12–24 h 70–90 High regio- and stereoselectivity
2 Reductive Amination Heterocyclic ketone, isoquinolin-5-amine, acid, reducing agent Room temp to reflux >80 High conversion, chiral resolution possible
3 Diastereomeric Salt Formation Acidic chiral resolving agent Ambient to mild heating Quantitative Enables stereoisomer separation
4 Deprotection and Functionalization Basic aqueous solution, further reagents Mild conditions High Final product formation

Research Findings and Notes

  • The Buchwald-Hartwig amination is the preferred method for introducing the chlorobenzyl group onto the pyrrolidine nitrogen due to its efficiency and selectivity.
  • Reductive amination routes provide a practical approach to assemble the pyrrolidine-isoquinoline framework with control over stereochemistry and yield.
  • The stereoselective synthesis of pyrrolidine rings via palladium-catalyzed carboamination has been demonstrated to produce the desired stereoisomers with excellent diastereoselectivity, which is crucial for the biological activity of the compound.
  • The use of chiral resolving agents in salt formation allows for the isolation of enantiomerically pure intermediates, enhancing the compound's pharmaceutical potential.
  • Stability and solubility data indicate that the compound is stable under standard laboratory conditions and soluble in organic solvents, facilitating its handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine with structurally related compounds, focusing on synthesis, substituent effects, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Synthesis Highlights Functional Applications References
This compound Isoquinolin-5-amine 2-Chlorobenzyl-pyrrolidine Likely involves Buchwald–Hartwig coupling or nucleophilic substitution (inferred from analogs) Hypothesized kinase inhibition or neurological probes (based on analogs) N/A (inferred)
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinolin-3-amine 1-Methylpyrazole, 6-chloro-3-nitropyridine Microwave-assisted Buchwald–Hartwig coupling; nucleophilic aromatic substitution Kinase inhibitor candidate (e.g., EGFR, ALK)
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine Isoquinolin-5-amine Pyrrolo[2,3-c]pyridine, 18F label Radiolabeling via fluorine-18 substitution PET imaging agent for neurofibrillary tangles (tau pathology)
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine Isoquinolin-5-amine Boc-protected amine, pyrrolo-pyridine Boc protection for intermediate stability Synthetic intermediate for tau imaging agents
N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine Isoquinolin-5-amine 3-Aminobenzyl-pyrrolidine Similar to target compound but with 3-aminobenzyl group Unspecified (PubChem entry)

Key Comparative Analysis

Structural Variations and Electronic Effects The 2-chlorobenzyl group in the target compound contrasts with the 3-aminobenzyl substituent in its analog , altering electronic properties (electron-withdrawing vs. electron-donating) and steric accessibility. The pyrrolo-pyridine moiety in the PET tracer introduces fused heterocycles, improving selectivity for tau protein aggregates over amyloid-β.

Synthetic Methodologies Microwave-assisted Buchwald–Hartwig coupling is a common strategy for introducing amine groups to isoquinoline scaffolds, as seen in . The target compound likely employs similar methods. Radiolabeling (e.g., fluorine-18 in ) requires specialized conditions, contrasting with the non-radioactive synthesis of the target compound.

Functional Applications Kinase Inhibition: The nitropyridine-pyrazole analog demonstrates the importance of electron-deficient aromatic systems for kinase inhibition, a property less pronounced in the target compound due to its 2-chlorobenzyl group. Neurological Imaging: The pyrrolo-pyridine substituent in is critical for tau binding, whereas the target compound’s 2-chlorobenzyl group may prioritize different targets (e.g., serotonin or dopamine receptors).

Molecular Weight: The target compound (~380-400 g/mol) aligns with typical drug-like molecules, whereas the PET tracer incorporates a heavier fluorine-18 label.

Biological Activity

N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a synthetic compound with significant potential in medicinal chemistry, particularly for its neuropharmacological properties. This compound belongs to a class of piperidine derivatives known for diverse biological activities, including modulation of neurotransmitter systems, which may have implications for treating various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, one chlorine atom, and three nitrogen atoms. Its structure combines a pyrrolidine moiety and an isoquinoline framework, which are critical for its biological activities.

PropertyValue
Molecular FormulaC21H22ClN3
Molecular Weight351.872 g/mol
LogP4.9756
PSA28.16 Ų

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit promising effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating conditions such as anxiety and depression. For instance, studies have shown that piperidine derivatives can act as modulators of these neurotransmitter systems, potentially influencing mood and cognitive functions .

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been investigated:

  • Isoquinoline Derivatives : A study found that certain isoquinoline derivatives exhibited significant cytotoxicity against P388 murine leukemia cells and other cancer cell lines, indicating a possible pathway for further exploration with this compound .
  • Piperidine Compounds : Research into piperidine derivatives has shown their potential as neuroprotective agents, suggesting that this compound could also possess similar protective effects in neurological contexts.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors may lead to altered neurotransmission, contributing to its potential antidepressant effects.
  • Cytotoxic Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Q & A

Q. What synthetic strategies are effective for preparing N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling isoquinolin-5-amine derivatives with functionalized pyrrolidine intermediates. For example, analogous compounds have been synthesized via nucleophilic substitution or amide coupling under basic conditions (e.g., K₂CO₃ in refluxing acetone) . Optimization may include varying solvents (e.g., DMF vs. THF), catalysts (e.g., Pd-based catalysts for cross-coupling), or temperature regimes. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic methods:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorobenzyl group integration, pyrrolidine ring conformation) .
  • HRMS : Verify molecular weight and isotopic patterns.
  • HPLC-PDA : Assess purity (>95% threshold for biological assays) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly for the pyrrolidine moiety?

  • Methodological Answer : Chiral resolution techniques, such as using enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-ol derivatives) or employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation), are critical . Dynamic kinetic resolution (DKR) during catalytic hydrogenation of intermediate imines may also enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Repetition : Replicate assays in triplicate to rule out technical variability .
  • Assay Validation : Cross-validate using orthogonal methods (e.g., cell viability vs. enzyme inhibition assays).
  • Solubility Checks : Ensure the compound is fully dissolved in assay buffers (use DLS or nephelometry) .
  • Metabolite Screening : Test for stability in biological matrices (e.g., liver microsome assays) to rule on/off-target effects .

Q. What computational methods can predict the binding affinity of this compound to target proteins (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., tyrosine kinase domains) .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics.
  • QSAR Modeling : Corrogate substituent effects (e.g., chlorobenzyl vs. fluorobenzyl) on activity using datasets from analogous compounds .

Data Contradiction and Reproducibility

Q. How can researchers resolve conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .
  • Tumor Microenvironment Mimicry : Supplement in vitro assays with hypoxia or stromal co-culture conditions to better reflect in vivo settings .

Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?

  • Methodological Answer :
  • Strict QC Protocols : Standardize reaction parameters (e.g., inert atmosphere, precise stoichiometry) and characterize each batch via NMR/HPLC .
  • Centralized Synthesis : Use a single facility/operator for multi-institutional studies.
  • Stability Studies : Store batches under controlled conditions (e.g., -80°C, argon) and retest potency periodically .

Mechanistic and Functional Studies

Q. What strategies elucidate the mechanism of action (MoA) for this compound in neuropharmacological contexts?

  • Methodological Answer :
  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify critical pathways .
  • Kinase Profiling Panels : Test against a panel of 100+ kinases to identify off-target effects .
  • Electrophysiology : Measure ion channel modulation in neuronal cell lines .

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